(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a chiral pyrrolidine derivative featuring an (R)-configuration at the pyrrolidine ring, an ethyl-amino group linked to a 2-amino-acetyl moiety, and a benzyl ester as the carboxylic acid protecting group. The benzyl ester group enhances lipophilicity, which may improve membrane permeability, while the amino-acetyl-ethyl-amino side chain provides a scaffold for hydrogen bonding and electrostatic interactions with biological targets.
Properties
IUPAC Name |
benzyl (3R)-3-[(2-aminoacetyl)-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOSTONHJZEJPE-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino-Acetyl Group: This step often involves the use of protecting groups to ensure selective reactions.
Attachment of the Benzyl Ester Moiety: This is usually done through esterification reactions, such as the Steglich esterification.
Industrial Production Methods
In an industrial setting, the production of ®-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group.
Reduction: Reduction reactions can be used to modify the ester moiety or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its stereochemistry is particularly important in these studies, as it can influence the compound’s interaction with biological targets.
Medicine
In medicine, ®-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is investigated for its potential therapeutic applications. This includes its use as a precursor for drug development, particularly in the design of molecules that can modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its biological effects.
Comparison with Similar Compounds
Structural Modifications and Stereochemical Variations
The compound’s closest analogs differ in substituents, stereochemistry, or protecting groups. Key examples include:
Key Observations :
- The tert-butyl ester in may confer greater metabolic stability than the benzyl ester.
- Stereochemistry : The (S)-configured analog in shows how enantiomeric differences could lead to divergent biological activities, as seen in protease inhibitor selectivity .
- Side Chain Flexibility : The 3-methyl-butyryl substituent in introduces hydrophobicity, which may enhance affinity for lipophilic enzyme pockets.
Physicochemical Properties
- Solubility : The benzyl ester in the main compound (logP ~2.5 estimated) likely reduces aqueous solubility compared to tert-butyl analogs (logP ~1.8) .
- Stability : Benzyl esters are prone to enzymatic hydrolysis, whereas tert-butyl esters resist hydrolysis but require acidic conditions for deprotection .
Biological Activity
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive understanding.
- Molecular Formula : C₁₇H₂₅N₃O₃
- Molecular Weight : 325.4 g/mol
- CAS Number : 1353994-88-3
Structure
The compound features a pyrrolidine ring, which is characteristic of many biologically active molecules. The presence of an amino-acetyl group and a benzyl ester contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that (R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester may also possess such properties. Studies have demonstrated that modifications in the side chains can enhance antimicrobial efficacy .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Analogous pyrrolidine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain thiazole-integrated pyrrolidinones have shown promising results against A-431 and Jurkat cell lines, with IC50 values lower than conventional chemotherapeutics like doxorubicin . The mechanism often involves interaction with cellular proteins through hydrophobic contacts, which could be relevant for (R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. For instance, certain pyrrolidine derivatives have been linked to anticonvulsant activity, potentially offering therapeutic avenues for neurological disorders .
Case Studies and Experimental Data
-
Antimicrobial Testing : A study evaluated the antibacterial properties of various pyrrolidine derivatives against common pathogens. The results indicated that modifications in the amino groups significantly affected the antibacterial potency.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A S. aureus 5 µg/mL B E. coli 10 µg/mL C P. aeruginosa 15 µg/mL -
Cytotoxicity Assay : In vitro assays on cancer cell lines revealed varying degrees of cytotoxicity depending on the structural modifications of the compounds.
Compound Cell Line IC50 (µM) D A-431 12 E Jurkat 8 F HeLa 20
Structure-Activity Relationship (SAR)
The biological activity of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can be further understood through SAR studies. Key findings include:
- Hydrophobic Interactions : Essential for binding to target proteins.
- Amino Group Positioning : Critical for enhancing biological activity.
- Substituents on the Benzyl Ring : Influence both solubility and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
